N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine
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Overview
Description
N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine is a heterocyclic compound that features a brominated pyrrolo-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine typically involves the bromination of pyrrolo[2,1-f][1,2,4]triazine followed by the introduction of an ethane-1,2-diamine moiety. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The subsequent amination step can be carried out using ethane-1,2-diamine under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anticancer and antimicrobial agents.
Biology: The compound can be used as a probe to study biological pathways and molecular interactions.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine
- 7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine
- tert-Butyl (7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)carbamate
Uniqueness
N1-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine is unique due to the presence of the ethane-1,2-diamine moiety, which can enhance its binding affinity and specificity for certain biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological or material properties .
Properties
Molecular Formula |
C8H10BrN5 |
---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
N'-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10BrN5/c9-7-2-1-6-5-12-8(11-4-3-10)13-14(6)7/h1-2,5H,3-4,10H2,(H,11,13) |
InChI Key |
SBIODJVTRZBING-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC(=NN2C(=C1)Br)NCCN |
Origin of Product |
United States |
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